3-Methyl-3-[4-(propan-2-yl)phenyl]oxirane-2-carbonitrile
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Overview
Description
3-Methyl-3-[4-(propan-2-yl)phenyl]oxirane-2-carbonitrile is an organic compound with a complex structure that includes an oxirane ring, a nitrile group, and a substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-[4-(propan-2-yl)phenyl]oxirane-2-carbonitrile can be achieved through several methods. One common approach involves the epoxidation of phenylpropene derivatives using peroxides or other oxidizing agents . Another method involves the reaction of phenylpropanone with epoxidizing agents to form the desired oxirane ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale epoxidation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-[4-(propan-2-yl)phenyl]oxirane-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the oxirane ring under mild conditions.
Major Products Formed
The major products formed from these reactions include carbonyl compounds, primary amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
3-Methyl-3-[4-(propan-2-yl)phenyl]oxirane-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 3-Methyl-3-[4-(propan-2-yl)phenyl]oxirane-2-carbonitrile involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The nitrile group can also participate in interactions with enzymes and receptors, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-phenyloxirane: Similar structure but lacks the nitrile group.
3-Methyl-3-(4-methyl-3-pentenyl)oxirane-2-carbaldehyde: Contains an aldehyde group instead of a nitrile group.
Properties
Molecular Formula |
C13H15NO |
---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
3-methyl-3-(4-propan-2-ylphenyl)oxirane-2-carbonitrile |
InChI |
InChI=1S/C13H15NO/c1-9(2)10-4-6-11(7-5-10)13(3)12(8-14)15-13/h4-7,9,12H,1-3H3 |
InChI Key |
JHOBRAMQRPHFDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2(C(O2)C#N)C |
Origin of Product |
United States |
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